

# Pharmacological Profile of (+)-Carnegine: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Carnegine

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## Abstract

**(+)-Carnegine**, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered scientific interest due to its notable pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of **(+)-Carnegine**. The primary established activity of its (R)-enantiomer is the potent and selective inhibition of monoamine oxidase A (MAO-A). Additionally, it exhibits dose-dependent toxicity, with reported strychnine-like convulsions at higher doses. While preliminary studies suggest antimicrobial, antioxidant, and neuroprotective properties, quantitative data to substantiate these effects are limited in the current scientific literature. This document consolidates the available quantitative data, details relevant experimental methodologies, and visually represents key concepts to serve as a foundational resource for researchers and professionals in drug development.

## Introduction

**(+)-Carnegine**, chemically known as (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a naturally occurring alkaloid.<sup>[1]</sup> Its structure is characterized by a tetrahydroisoquinoline core, which is a common motif in a variety of pharmacologically active compounds. The primary focus of research on **(+)-Carnegine** has been its interaction with monoamine oxidase enzymes, revealing a significant and selective inhibitory effect on MAO-A.<sup>[1][2]</sup> This activity suggests potential therapeutic applications in conditions where modulation of

monoamine neurotransmitter levels is desired. However, its toxicological profile, particularly the induction of convulsions, necessitates careful consideration in any therapeutic development.<sup>[3]</sup> This guide aims to provide an in-depth summary of the known pharmacological properties of **(+)-Carnegine**, with a focus on quantitative data and experimental context.

## Physicochemical Properties

Property	Value	Reference
IUPAC Name	(1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline	<sup>[1]</sup>
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>	<sup>[1]</sup>
Molecular Weight	221.30 g/mol	<sup>[1]</sup>
CAS Number	51745-28-9	<sup>[1]</sup>

## Pharmacodynamics

The primary pharmacodynamic effect of **(+)-Carnegine** that has been quantitatively characterized is its inhibition of monoamine oxidase A.

## Monoamine Oxidase Inhibition

(R)-**(+)-Carnegine** is a potent and selective competitive inhibitor of monoamine oxidase A (MAO-A).<sup>[1]</sup> In contrast, its inhibitory effect on MAO-B is significantly weaker.<sup>[1][2]</sup>

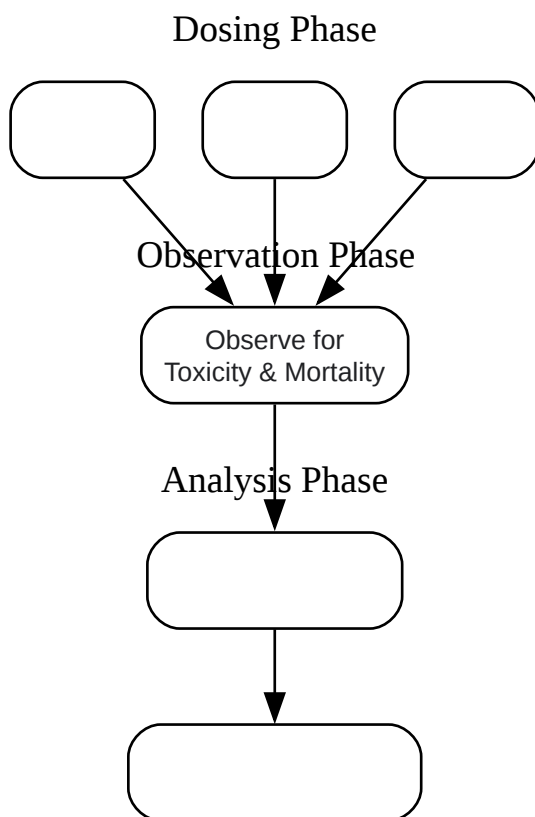
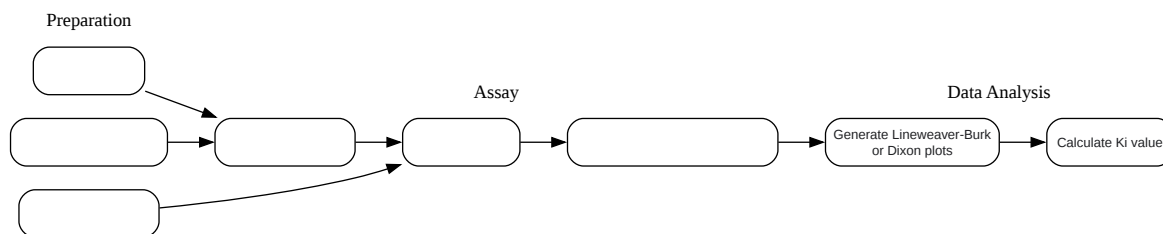
Table 1: Monoamine Oxidase Inhibition Constants (K<sub>i</sub>) for Carnegine Enantiomers

Compound	Enzyme	K <sub>i</sub> (μM)	Type of Inhibition
(R)-(+)-Carnegine	MAO-A	2	Competitive
(S)-(-)-Carnegine	MAO-A	>100	-

Data sourced from Bembenek et al. (1990).<sup>[1]</sup>

The determination of the MAO-A inhibitory activity of (R)-**(+)-Carnegine** was performed using purified human placental MAO-A. The activity of the enzyme was assayed by monitoring the oxidation of a substrate, with the change in absorbance or fluorescence measured over time.

- Enzyme Source: Highly purified monoamine oxidase A from human placenta.
- Substrate: Kynuramine.
- Assay Principle: The assay measures the rate of conversion of kynuramine to 4-hydroxyquinoline by MAO-A. This conversion can be monitored spectrophotometrically or fluorometrically.
- Procedure:
  - Purified MAO-A is pre-incubated with varying concentrations of the inhibitor ((R)-**(+)-Carnegine**).
  - The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
  - The rate of the reaction is measured by monitoring the increase in absorbance or fluorescence over time.
  - The inhibitory constant ( $K_i$ ) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, typically using Lineweaver-Burk or Dixon plots. For competitive inhibition, the  $K_i$  is calculated from the equation:  $\text{Slope of inhibited line} / \text{Slope of control line} = 1 + [I]/K_i$ , where  $[I]$  is the inhibitor concentration.<sup>[1]</sup>



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